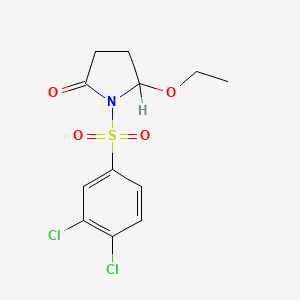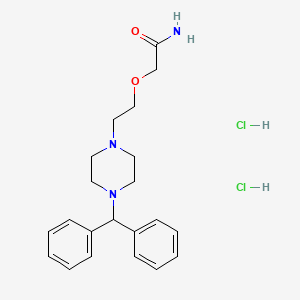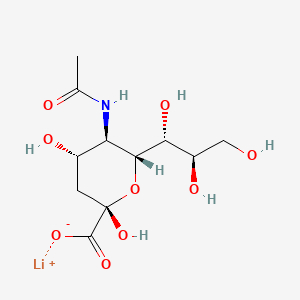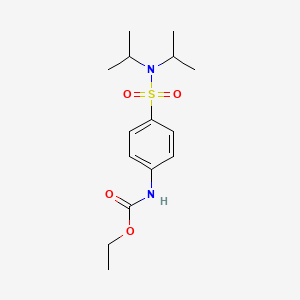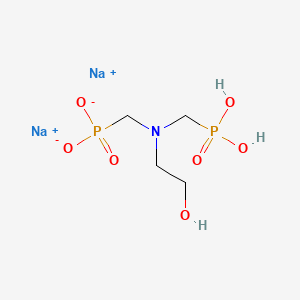
2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomimosine is a non-protein amino acid that is chemically similar to tyrosine It is found in certain plants, particularly in the genus Leucaena and Mimosa
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isomimosine can be synthesized through several methods. One common approach involves the biosynthesis from O-acetylserine and 3-hydroxy-4-pyridone. This method is often used in laboratory settings to produce isomimosine in smaller quantities .
Industrial Production Methods
On an industrial scale, isomimosine is typically extracted from the leaves and seeds of Leucaena leucocephala. The extraction process involves maceration of the plant material, followed by purification steps to isolate the compound. Hot water extraction is a common method used to obtain isomimosine from Leucaena leaves .
Analyse Chemischer Reaktionen
Types of Reactions
Isomimosine undergoes various chemical reactions, including:
Oxidation: Isomimosine can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in isomimosine.
Substitution: Isomimosine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of isomimosine can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Isomimosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: Isomimosine is studied for its effects on cell cycle regulation and apoptosis.
Industry: Isomimosine is explored for its antioxidant and antimicrobial properties, making it useful in the development of pharmaceuticals and cosmetics
Wirkmechanismus
Isomimosine exerts its effects primarily through the inhibition of DNA synthesis. It alters deoxyribonucleotide metabolism, leading to the arrest of the cell cycle in the late G1 phase. Isomimosine also induces apoptosis by causing DNA damage and activating the DNA damage response. It acts as an iron and zinc chelator, which further contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Isomimosine is similar to other non-protein amino acids such as mimosine and tyrosine. it is unique in its ability to chelate iron and zinc, which plays a crucial role in its mechanism of action. Other similar compounds include:
Mimosine: Found in the same plant species, mimosine shares many biological activities with isomimosine but differs in its specific molecular interactions.
Tyrosine: Although structurally similar, tyrosine does not exhibit the same chelating properties as isomimosine
Isomimosine’s unique properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60343-50-2 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
KVSKOSSPNYWOHF-YFKPBYRVSA-N |
Isomerische SMILES |
C1=C(NC=C(C1=O)O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(NC=C(C1=O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








